photoCORM-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

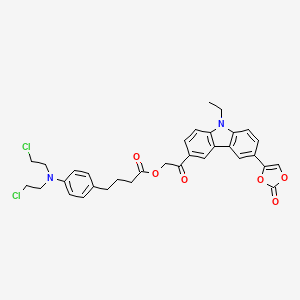

PhotoCORM-1 is a photoactivated carbon monoxide-releasing molecule. Carbon monoxide-releasing molecules are compounds that release carbon monoxide upon activation by a specific stimulus, such as light. Carbon monoxide has been recognized as a potential therapeutic agent due to its ability to modulate various physiological processes. its inherent toxicity has limited its clinical applications. This compound offers a controlled and targeted delivery of carbon monoxide, making it a promising candidate for therapeutic use .

Méthodes De Préparation

The synthesis of photoCORM-1 involves several steps. One common method includes the preparation of a rhenium-based complex. The synthetic route typically involves the following steps :

Preparation of Tris(hydroxymethyl)phosphine (THP): This is done by drying tetra(hydroxymethyl)phosphonium chloride under vacuum, followed by recrystallization from isopropanol. The solid is then treated with dry triethylamine and heated to 60°C for 4 hours.

Synthesis of Bipyridinetricarbonyltris(hydroxymethyl)phosphine Rhenium(I) Trifluoromethanesulfonate: Rhenium dodecacarbonyl is refluxed with 2,2’-bipyridine in 2-chloroethanol for 18 hours. The resulting yellow solid is then treated with silver trifluoromethanesulfonate and tris(hydroxymethyl)phosphine in dry tetrahydrofuran, followed by refluxing for 18 hours. The product is purified by flash chromatography.

Analyse Des Réactions Chimiques

PhotoCORM-1 undergoes several types of chemical reactions, primarily driven by light activation :

Photoactivation: Upon exposure to visible light, this compound releases carbon monoxide. This process is facilitated by the high π-accepting capability of the carbonyl ligand, which induces a strong ligand field.

Substitution Reactions: this compound can participate in substitution reactions where ligands in the complex are replaced by other ligands. Common reagents include various ligands and solvents.

Reduction and Oxidation: The compound can undergo redox reactions, although these are less common compared to photoactivation and substitution.

Applications De Recherche Scientifique

PhotoCORM-1 has a wide range of scientific research applications :

Chemistry: It is used as a tool for studying carbon monoxide’s role in various chemical processes. Its controlled release allows for precise experimentation.

Biology: this compound is used to study the biological effects of carbon monoxide, including its role as a signaling molecule in cellular processes.

Medicine: The compound is being investigated for its potential therapeutic applications, such as anti-inflammatory and anti-cancer treatments. Its ability to deliver carbon monoxide in a controlled manner makes it a promising candidate for clinical use.

Industry: this compound can be used in industrial processes that require controlled carbon monoxide release, such as certain types of catalysis.

Mécanisme D'action

The mechanism of action of photoCORM-1 involves the release of carbon monoxide upon exposure to visible light . The carbon monoxide then interacts with various molecular targets, such as hemoglobin and other heme-containing proteins. This interaction can modulate various physiological processes, including vasodilation, anti-inflammatory responses, and cellular signaling pathways. The controlled release of carbon monoxide allows for targeted therapeutic effects while minimizing toxicity.

Comparaison Avec Des Composés Similaires

PhotoCORM-1 is unique compared to other carbon monoxide-releasing molecules due to its activation by visible light :

PhotoCORM-2: Similar to this compound but activated by ultraviolet light, which limits its use in deeper tissues.

PhotoCORM-3: Another visible light-activated compound but with different ligand structures, affecting its solubility and stability.

Flavonol-based PhotoCORMs: These compounds are also activated by visible light and have similar applications but differ in their chemical structure and specific activation wavelengths.

This compound stands out due to its specific activation by visible light, making it suitable for applications requiring deeper tissue penetration and minimizing photo-damage to healthy tissues.

Propriétés

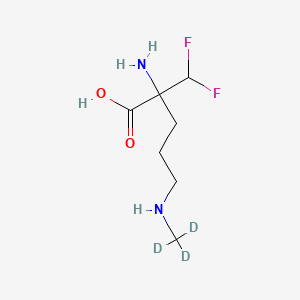

Formule moléculaire |

C33H32Cl2N2O6 |

|---|---|

Poids moléculaire |

623.5 g/mol |

Nom IUPAC |

[2-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-2-oxoethyl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |

InChI |

InChI=1S/C33H32Cl2N2O6/c1-2-37-28-12-8-23(18-26(28)27-19-24(9-13-29(27)37)31-21-42-33(40)43-31)30(38)20-41-32(39)5-3-4-22-6-10-25(11-7-22)36(16-14-34)17-15-35/h6-13,18-19,21H,2-5,14-17,20H2,1H3 |

Clé InChI |

UREMSFRGCFFTAX-UHFFFAOYSA-N |

SMILES canonique |

CCN1C2=C(C=C(C=C2)C3=COC(=O)O3)C4=C1C=CC(=C4)C(=O)COC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)

![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)